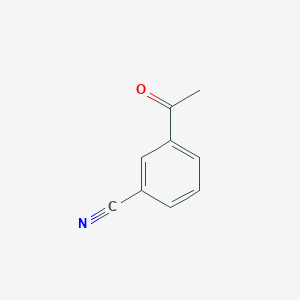

3-Acetylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFGFDAZCTSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210273 | |

| Record name | 3-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-68-1 | |

| Record name | 3-Acetylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6136-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSJ72034P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Acetylbenzonitrile: A Comprehensive Technical Guide

CAS Number: 6136-68-1

This technical guide provides a detailed overview of 3-Acetylbenzonitrile, a versatile aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, spectroscopic data, and synthetic and purification methodologies.

Chemical and Physical Properties

This compound, also known as 3'-cyanoacetophenone, is a pale yellowish-orange to brown powder or a colorless to pale yellow liquid or solid.[1] It is characterized by the presence of both an acetyl and a nitrile functional group on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6136-68-1 | [2][3][4][5] |

| Molecular Formula | C₉H₇NO | [2][3][4][5] |

| Molecular Weight | 145.16 g/mol | [2][5] |

| Appearance | Pale yellowish-orange to brown powder; colorless to pale yellow liquid or solid | [1] |

| Melting Point | 98-100 °C | [6] |

| Boiling Point | 120 °C at 5 mmHg | [6] |

| Solubility | Insoluble in water; moderately soluble in organic solvents | [1][6] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 3'-Cyanoacetophenone, m-Cyanoacetophenone, Benzonitrile, 3-acetyl- | [1][3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available from various sources. | [2] |

| ¹³C NMR | Spectral data available. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [6] |

| Raman Spectroscopy | FT-Raman spectra have been recorded. | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Work in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Synthesis and Purification

A generalized workflow for the synthesis and purification is presented below.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The following is an adapted protocol for the purification of a structurally similar compound, 3-acetylbenzophenone, which can serve as a starting point for developing a purification method for this compound.

Materials and Reagents:

-

Crude this compound

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

0.45 µm syringe filters

Equipment:

-

Preparative HPLC system with a suitable column (e.g., C18)

-

UV detector

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude this compound in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of formic acid) is a common starting point for aromatic compounds. The exact gradient will need to be optimized.

-

Flow Rate: To be determined based on the column dimensions.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain directly linking this compound to the modulation of particular signaling pathways. As a versatile synthetic intermediate, its derivatives could potentially interact with various biological targets. For instance, many small molecules are investigated for their effects on key cellular signaling pathways implicated in diseases. One such critical pathway is the PI3K-Akt-mTOR pathway, which is often dysregulated in inflammatory diseases and cancer.

The diagram below illustrates a simplified representation of the PI3K-Akt-mTOR signaling pathway, which is a common target in drug discovery. It is important to note that this is a general example, and the interaction of this compound with this or any other pathway has not been established.

Further research would be required to determine if this compound or its derivatives have any activity on this or other signaling cascades.

Conclusion

This compound is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological activity and impact on cellular signaling pathways are not yet elucidated, its utility as a synthetic intermediate makes it a compound of high interest for the development of novel molecules with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

3-Acetylbenzonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical and physical properties of 3-Acetylbenzonitrile, a versatile organic compound utilized in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its structure, featuring both an acetyl and a nitrile group on a benzene ring, makes it a valuable intermediate for a range of chemical reactions.

Chemical and Physical Properties

The fundamental molecular characteristics and physical data for this compound are summarized below. This data is essential for reaction planning, material handling, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₇NO[1][2][3][4][5] |

| Molecular Weight | 145.16 g/mol [1][3] |

| 145.1580 g/mol [2][4][5] | |

| CAS Number | 6136-68-1[1][2] |

| Melting Point | 96-100 °C[6] |

| Boiling Point | 120 °C (at 5 mmHg)[7] |

| 119 °C (at 1 mmHg)[6] | |

| IUPAC Name | This compound[1] |

| Synonyms | 3'-Cyanoacetophenone, m-Cyanoacetophenone[1][2] |

Structural Information

The structural arrangement of this compound, consisting of a central benzene ring with acetyl and cyano functional groups at positions 1 and 3 respectively, is key to its reactivity. This relationship can be visualized as follows:

References

3-Acetylbenzonitrile: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Acetylbenzonitrile. This document also outlines the standard experimental methodologies for determining these critical parameters.

Physicochemical Data of this compound

This compound, also known as 3'-cyanoacetophenone, is a chemical compound with the molecular formula C9H7NO. It presents as a white to light yellow or pale orange powder.[1][2] The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 94-103 °C | Not Specified |

| 96-100 °C[3] | Not Specified | |

| 97-101 °C[1] | Not Specified | |

| 98-100 °C[4][5][6] | Lit. | |

| Boiling Point | 119 °C[3] | at 1 mmHg |

| 120 °C[1][4][6] | at 5 mmHg | |

| Molecular Weight | 145.16 g/mol [1] | Not Applicable |

| CAS Number | 6136-68-1[1][2][3][4] | Not Applicable |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range. The melting point is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Sample of this compound

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[7][8] The tube is tapped gently to pack the sample to a height of about 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

For accuracy, the determination should be repeated at least once with a fresh sample.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.[11][12]

-

The test tube is attached to a thermometer and placed in a heating bath. The system is connected to a vacuum source to reduce the pressure to the desired level (e.g., 1 or 5 mmHg).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[10]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10]

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

Caption: Logical workflow for determining the melting and boiling points.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS#: 6136-68-1 [m.chemicalbook.com]

- 5. This compound | 6136-68-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. thinksrs.com [thinksrs.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. noblesciencepress.org [noblesciencepress.org]

Spectroscopic Analysis of 3-Acetylbenzonitrile: A Technical Guide

Introduction

3-Acetylbenzonitrile (m-cyanoacetophenone) is an aromatic organic compound with the chemical formula C₉H₇NO.[1][2] As a difunctional benzene derivative, it serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities.[3] Accurate structural confirmation and purity assessment are critical in its application, necessitating the use of modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum reveals four distinct signals in the aromatic region and one singlet in the aliphatic region, consistent with the structure of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.22 | s (singlet) | H-2 |

| ~8.15 | d (doublet) | H-4 |

| ~7.85 | d (doublet) | H-6 |

| ~7.60 | t (triplet) | H-5 |

| 2.64 | s (singlet) | -COCH₃ (3H) |

| Note: Predicted values based on standard substituent effects. The exact chemical shifts can vary slightly depending on the solvent and concentration. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum shows the presence of nine distinct carbon atoms, including the carbonyl, nitrile, methyl, and aromatic carbons.[5]

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O |

| 137.5 | C-4 |

| 135.8 | C-1 |

| 133.0 | C-2 |

| 132.5 | C-6 |

| 129.8 | C-5 |

| 118.0 | C≡N |

| 112.8 | C-3 |

| 26.7 | -CH₃ |

| Source: Data compiled from publicly available spectral databases.[5] |

Experimental Protocol for NMR

A generalized protocol for acquiring NMR spectra of a solid organic compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

-

Filtration : Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Standard : An internal standard, typically tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm. In modern instruments, the residual solvent peak can also be used as a secondary reference.[7][8]

-

Acquisition : Place the NMR tube in the spectrometer's probe.

-

Parameter Optimization : Optimize instrument parameters such as shim currents to achieve a homogeneous magnetic field.

-

Data Collection : Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[10]

IR Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| 2231 | C≡N Stretch | Nitrile |

| 1690 | C=O Stretch | Ketone (Aryl) |

| 1580, 1480 | C=C Stretch | Aromatic Ring |

| 1265 | C-C(=O)-C Stretch/Bend | Acetyl Group |

| 890, 810 | C-H Bend (Out-of-plane) | m-Disubstituted Benzene |

| Source: Data obtained from the NIST Chemistry WebBook.[1] |

Experimental Protocol for IR

For a solid sample like this compound, the thin solid film method is commonly employed:[11]

-

Sample Preparation : Dissolve a small amount (a few milligrams) of the solid in a few drops of a volatile solvent like methylene chloride or acetone.[11]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[10][11]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction : A background spectrum of the clean, empty salt plate is typically run first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] For this compound, electron ionization (EI) is a common method used to generate ions and produce a characteristic fragmentation pattern.

Mass Spectrometry Data

The mass spectrum provides the molecular weight and structural information based on fragmentation.

| m/z | Relative Intensity (%) | Assignment |

| 145 | 30 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - CH₃]⁺ (Loss of methyl radical) |

| 102 | 15 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| 76 | 20 | [C₆H₄]⁺ (Fragment of benzene ring) |

| 43 | 25 | [CH₃CO]⁺ (Acetyl cation) |

| Source: Data obtained from the NIST Chemistry WebBook under Electron Ionization conditions.[1][5] |

Experimental Protocol for MS

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction : A small amount of the sample is introduced into the instrument, often heated to ensure it is in the gas phase.[13]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a radical cation, known as the molecular ion ([M]⁺).[13]

-

Fragmentation : The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[13]

-

Mass Analysis : The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow Visualization

The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule like this compound using the spectroscopic methods discussed.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 6136-68-1 [chemicalbook.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fiveable.me [fiveable.me]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 3-Acetylbenzonitrile: A Technical Guide for Researchers

Introduction

3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, is a versatile bifunctional molecule incorporating both a ketone and a nitrile functional group. Its unique electronic properties make it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and logical workflows to assist researchers in handling this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Melting Point | 98-100 °C | [3][4] |

| Boiling Point | 120 °C at 5 mmHg | [3] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Water Solubility | Insoluble | [3][4] |

Qualitative Solubility of this compound

Based on available literature, this compound exhibits solubility in a range of common organic solvents, while being insoluble in water. This behavior is consistent with its molecular structure, which contains a polar acetyl group and a moderately polar nitrile group attached to a nonpolar benzene ring.

| Solvent | Chemical Class | Expected Qualitative Solubility |

| Ethanol | Polar Protic | Soluble[3] |

| Methanol | Polar Protic | Soluble |

| Chloroform | Halogenated | Soluble[5] |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Ester | Likely Soluble |

| Toluene | Aromatic | Likely Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble |

| Water | Polar Protic | Insoluble[3][4] |

Note: "Likely Soluble" is inferred from the principle of "like dissolves like" and the known solubility in other polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield extensive quantitative solubility data for this compound across a range of solvents and temperatures. One source indicates a solubility of "4g/l," but the solvent and temperature are not specified, limiting the utility of this data point.[3] The absence of such data highlights the necessity for researchers to determine solubility experimentally for their specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data can be obtained using established analytical methods. The choice of method may depend on the required precision, the availability of equipment, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the equilibrium temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended to remove any fine particles.

-

-

Quantification of Solute:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or vacuum oven.

-

Record the final weight of the dish and residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

For compounds with a chromophore, such as the aromatic ketone in this compound, UV-Vis spectroscopy offers a sensitive and rapid method for determining solubility. This technique relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a moderately concentrated standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

Withdraw a clear aliquot of the supernatant as described in the gravimetric method (Step 2).

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The selection of an appropriate solvent and experimental method is a critical first step in determining the solubility of this compound. The following diagram illustrates the logical relationships and decision-making process involved.

References

Synthesis of 3-Acetylbenzonitrile from 3-Bromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3-acetylbenzonitrile, a valuable building block in pharmaceutical and materials science, from the readily available starting material, 3-bromobenzonitrile. The core of this synthesis is a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic chemistry. This document provides detailed experimental protocols, summarized quantitative data, and visual representations of the workflow and underlying catalytic cycle to aid in the successful implementation of this transformation.

Overview of the Synthesis

The conversion of 3-bromobenzonitrile to this compound is effectively achieved through a palladium-catalyzed acylation reaction. This approach offers significant advantages over traditional methods like Friedel-Crafts acylation, including milder reaction conditions and greater functional group tolerance. The described methodology utilizes a palladium catalyst, typically in the form of tetrakis(triphenylphosphine)palladium(0), and an acetylating agent such as acetyltrimethylsilane.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Reaction:

3-Bromobenzonitrile + Acetylating Agent ---[Pd catalyst, Base, Solvent, Heat]--> this compound

The reaction proceeds via a well-established catalytic cycle for palladium-catalyzed cross-coupling reactions.

Figure 1: Palladium-Catalyzed Acylation Cycle. This diagram illustrates the key steps of the catalytic cycle: oxidative addition of 3-bromobenzonitrile to the Pd(0) complex, transmetalation with the acetylating agent, and reductive elimination to form the product and regenerate the catalyst.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the palladium-catalyzed synthesis of aryl ketones from aryl bromides. The data is based on established literature protocols and can be adapted for the specific synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Bromobenzonitrile | 1.0 equiv | |

| Acetyltrimethylsilane | 2.0 equiv | Acetylating agent |

| Catalyst System | ||

| Pd(PPh₃)₄ | 5.0 mol% | Palladium(0) source |

| CsF | 4.0 equiv | Base |

| Reaction Conditions | ||

| Solvent | Anhydrous Dioxane | |

| Temperature | 75 °C | |

| Reaction Time | 24 h | Monitored by TLC/GC-MS |

| Outcome | ||

| Yield | 60-80% (expected) | Isolated yield after purification |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the palladium-catalyzed acetylation of aryl bromides and is tailored for the synthesis of this compound.

Materials:

-

3-Bromobenzonitrile

-

Acetyltrimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium Fluoride (CsF)

-

Anhydrous 1,4-Dioxane

-

Ethyl Acetate (EtOAc)

-

Heptane

-

Silica Gel (for column chromatography)

-

Argon (or Nitrogen) gas supply

-

Standard laboratory glassware (oven-dried)

Experimental Workflow:

Figure 2: Experimental Workflow Diagram. This flowchart outlines the sequential steps for the synthesis of this compound, from reaction setup to product purification.

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 equiv), cesium fluoride (4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Reagent Addition: To the flask, add anhydrous 1,4-dioxane via syringe. Subsequently, add acetyltrimethylsilane (2.0 equiv) to the reaction mixture.

-

Reaction: The reaction mixture is heated to 75 °C in a preheated oil bath and stirred vigorously for 24 hours under a positive pressure of argon. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the flask is removed from the oil bath and allowed to cool to room temperature. The heterogeneous mixture is then diluted with heptane. The resulting solution is filtered through a plug of silica gel, and the silica plug is washed with ethyl acetate.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a heptane/ethyl acetate gradient) to afford pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents are flammable and should be handled with appropriate precautions. Dioxane is a suspected carcinogen.

-

Reagents: 3-Bromobenzonitrile and acetyltrimethylsilane should be handled with standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, requiring the use of an inert atmosphere (argon or nitrogen).

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedure as necessary for their specific laboratory conditions and scale.

An In-depth Technical Guide to the Synthesis of 3-Acetylbenzonitrile: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzonitrile, a key building block in organic synthesis, serves as a crucial intermediate in the preparation of a wide array of pharmaceutical compounds and functional materials. Its unique molecular architecture, featuring both a reactive acetyl group and a versatile nitrile moiety at the meta position of a benzene ring, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic strategy for their specific applications.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations. The most prominent and well-documented methods include:

-

Palladium-Catalyzed Stille Coupling: This modern cross-coupling reaction utilizes a halogenated benzonitrile precursor and an organotin reagent to form the desired carbon-carbon bond, leading to the introduction of the acetyl group.

-

Grignard Reaction with a Nitrile Precursor: A classic organometallic approach, this method involves the reaction of a cyanobenzaldehyde with a methyl Grignard reagent, followed by hydrolysis to yield the target ketone.

-

Friedel-Crafts Acylation: This fundamental electrophilic aromatic substitution reaction introduces an acetyl group directly onto the benzonitrile ring. The inherent directing effect of the nitrile group plays a crucial role in the regioselectivity of this transformation.

This guide will now delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and quantitative data to facilitate practical application.

Synthesis via Palladium-Catalyzed Stille Coupling

The Stille coupling reaction is a powerful tool for the formation of carbon-carbon bonds and offers a reliable route to this compound from 3-bromobenzonitrile. This method involves the palladium-catalyzed reaction of the aryl bromide with an organostannane reagent, specifically tributyl(1-ethoxyvinyl)tin. The resulting vinyl ether is then hydrolyzed under acidic conditions to unmask the acetyl group.

Reaction Pathway:

An In-depth Technical Guide to 3-Acetylbenzonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Acetylbenzonitrile (CAS No: 6136-68-1), a versatile aromatic ketone and nitrile compound. It details the molecule's chemical structure, functional groups, and physicochemical properties. This guide includes a compilation of spectroscopic data, experimental protocols for its synthesis and reactions, and a discussion of its role as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical Structure and Functional Groups

This compound, also known as m-cyanoacetophenone, is an organic compound featuring a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-C≡N) at the meta position (positions 1 and 3). This bifunctional arrangement makes it a valuable building block in organic synthesis. The primary functional groups are the aromatic ketone and the nitrile. The aromatic structure provides stability, while the ketone and nitrile moieties serve as reactive sites for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized through various analytical methods. This data is crucial for its identification, handling, and use in experimental settings.

Chemical Identifiers and Properties

The following table summarizes key identifiers and physical properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 6136-68-1 | [2][3][4] |

| Molecular Formula | C₉H₇NO | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][5][6] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 98-100 °C | [7][8] |

| Boiling Point | 119-120 °C (at 1-5 mmHg) | [5][8] |

| Solubility | Insoluble in water; soluble in organic solvents | [7][8] |

| IUPAC Name | This compound | [4] |

| SMILES | CC(=O)C1=CC=CC(=C1)C#N | [4][5] |

| InChI | 1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3 | [2][3] |

| InChIKey | SBCFGFDAZCTSRH-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Peaks / Signals | Reference(s) |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) and C=O (ketone) functional groups. | [2][4] |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. | [4] |

| ¹³C NMR | Resonances for the aromatic carbons, nitrile carbon, carbonyl carbon, and methyl carbon. | [4] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 145, with a base peak typically at m/z 130. | [4][9] |

Experimental Protocols

This compound is used in various synthetic procedures, both as a product and a reactant.

Synthesis of this compound

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzonitrile or the oxidation of 3-ethylbenzonitrile. Another documented route starts from 3-acetylbenzoic acid.[7] The following is a generalized workflow based on common synthetic transformations.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of a suitable starting material, such as 3-bromobenzonitrile, is prepared in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon).[7]

-

Acylation: The solution is treated with an appropriate acetylating agent. This can involve conversion to an organometallic reagent followed by reaction with an acetyl source like acetic anhydride.[7]

-

Workup: After the reaction is complete, it is carefully quenched with an aqueous solution. The organic product is then extracted into a suitable solvent, washed, and dried.

-

Purification: The crude product is purified using standard laboratory techniques. Given its crystalline nature, recrystallization is an effective method. Alternatively, column chromatography can be employed.

Key Reactions of this compound

The dual functionality of this compound allows it to participate in a range of chemical reactions, making it a versatile intermediate.

-

Darzens Condensation: The ketone can undergo a Darzens condensation to form α,β-epoxy ketones (glycidic esters).[7]

-

Claisen-Schmidt Condensation: It can react with substituted benzaldehydes in the presence of a base to synthesize chalcone derivatives, specifically substituted 3-((E)-3-substituted phenylacryloyl)benzonitriles.[7]

-

Amidoxime Formation: The nitrile group can be converted to an amidoxime by reacting with hydroxylamine, a common step in the synthesis of heterocyclic compounds.[7]

-

Isoindolinone Synthesis: In the presence of a base, it can undergo cascade reactions with compounds like ((chloromethyl)sulfonyl)benzene to form substituted isoindolin-1-ones.[10]

Caption: Pathway for Claisen-Schmidt condensation of this compound.

Role in Drug Discovery and Biological Research

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives are of significant interest in medicinal chemistry.[1] The benzonitrile scaffold is recognized as a "privileged structure" in the design of biologically active molecules due to its synthetic accessibility and ability to form key interactions with biological targets.[11]

-

Enzyme Inhibitors: Derivatives of this compound have been investigated as enzyme inhibitors. For example, quinazolinone derivatives synthesized from benzonitrile precursors have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[12]

-

Anticancer Agents: The broader class of benzonitrile derivatives has demonstrated potential as anticancer agents, often by inhibiting tubulin polymerization, which disrupts cell division in cancer cells.[11]

-

Synthetic Intermediate: It serves as a key raw material for creating compound libraries for high-throughput screening (HTS) in the drug discovery process.[1] Its use in preparing compounds like 3-(1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenylimino)ethyl)benzonitrile highlights its role as a precursor to complex, potentially bioactive molecules.[7]

Caption: Role of this compound as a precursor in drug discovery.

Conclusion

This compound is a functionally rich aromatic compound with well-characterized chemical and physical properties. Its utility extends from being a simple organic molecule to a crucial intermediate in the synthesis of complex heterocyclic systems. For researchers in organic synthesis and drug development, this compound offers a stable and reactive scaffold for building novel molecules with potential therapeutic applications, particularly in the areas of metabolic disorders and oncology. The experimental data and protocols summarized in this guide provide a valuable resource for its effective application in a research and development setting.

References

- 1. apicule.com [apicule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 6136-68-1 [chemicalbook.com]

- 8. This compound CAS#: 6136-68-1 [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. brieflands.com [brieflands.com]

Reactivity of the Nitrile Group in 3-Acetylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzonitrile is a versatile bifunctional molecule featuring both a nitrile and an acetyl group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and functional materials. The reactivity of the nitrile group is of particular interest, as it can undergo a variety of transformations to yield valuable products such as amines, carboxylic acids, and tetrazoles. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, including key chemical transformations, influencing electronic effects, detailed experimental protocols, and quantitative data.

Electronic Effects on Nitrile Group Reactivity

The reactivity of the nitrile group (-C≡N) is largely governed by the electrophilicity of the nitrile carbon. The presence of the acetyl group (-COCH₃) in the meta position on the benzene ring significantly influences this reactivity. The acetyl group is a moderate electron-withdrawing group, exerting its effect through both resonance and inductive effects. This electron-withdrawing nature increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzonitrile.

This enhanced electrophilicity facilitates several key reactions of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions. The following sections will delve into these transformations in detail.

Key Chemical Transformations of the Nitrile Group

The nitrile group of this compound can be readily transformed into other valuable functional groups. The most common and synthetically useful reactions include hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition with sodium azide to form a tetrazole ring.

Hydrolysis to 3-Acetylbenzoic Acid

The hydrolysis of the nitrile group in this compound provides a direct route to 3-acetylbenzoic acid, a valuable building block in organic synthesis. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by protonation to yield a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid.

A reported procedure for the basic hydrolysis of this compound to 3-acetylbenzoic acid demonstrates a high yield of 92%.[1]

Table 1: Quantitative Data for the Hydrolysis of this compound

| Reactant | Product | Reagents | Temperature | Yield | Reference |

| This compound | 3-Acetylbenzoic Acid | 6M NaOH, Methanol/Water | 90°C | 92% | [1] |

Experimental Protocol: Basic Hydrolysis of this compound

This protocol is adapted from a reported synthesis of 3-acetylbenzoic acid.[1]

-

Materials:

-

This compound (1.0 eq)

-

6M Sodium Hydroxide (excess)

-

Methanol

-

Water

-

12M Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Dichloromethane (for washing)

-

Saturated Brine

-

-

Procedure:

-

To a solution of this compound in methanol, add 6M sodium hydroxide solution.

-

Heat the reaction mixture at 90°C overnight.

-

After cooling, concentrate the reaction mixture to remove the methanol.

-

Wash the aqueous layer with dichloromethane.

-

Acidify the aqueous layer to a pH of approximately 3 with 12M hydrochloric acid.

-

Extract the resulting precipitate with ethyl acetate.

-

Wash the organic layer with water and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain 3-acetylbenzoic acid.

-

Reduction to 3-(1-Aminoethyl)benzonitrile

The reduction of the nitrile group in this compound to a primary amine is a crucial transformation for the synthesis of various biologically active molecules. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A key consideration in the reduction of this compound is the chemoselectivity, as the acetyl group is also susceptible to reduction.

Table 2: Representative Quantitative Data for Nitrile Reduction

| Reactant | Product | Reagents | Yield | Reference |

| Benzonitrile | Benzylamine | LiAlH₄, Ether | High (General) | [2] |

| Benzonitrile | Benzylamine | H₂, Pd/C | High (General) | [3] |

Experimental Protocol: Reduction of a Nitrile with Lithium Aluminum Hydride (General)

This is a general procedure for the reduction of nitriles and should be adapted and optimized for this compound with careful consideration of the reactivity of the acetyl group.

-

Materials:

-

Nitrile (e.g., this compound) (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (excess)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide Solution

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of the nitrile in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate and wash it with ether or THF.

-

Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude amine.

-

Purify the amine by distillation or chromatography as needed.

-

[3+2] Cycloaddition to 5-(3-Acetylphenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide, typically sodium azide, is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The electron-withdrawing acetyl group in this compound is expected to facilitate this reaction.

While a specific yield for the conversion of this compound to its corresponding tetrazole is not explicitly documented, numerous protocols for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile report yields ranging from 59% to over 90%, depending on the catalyst and reaction conditions.[4] It is anticipated that the reaction of this compound would proceed with similar efficiency.

Table 3: Representative Quantitative Data for Tetrazole Synthesis from Benzonitrile

| Reactant | Product | Reagents | Temperature | Yield | Reference |

| Benzonitrile | 5-Phenyl-1H-tetrazole | NaN₃, NH₄Cl, DMF | - | 59-88% | [4] |

| Benzonitrile | 5-Phenyl-1H-tetrazole | NaN₃, Cu(I) catalyst, DMF | 123°C | 85% |

Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazole (General)

This general procedure for the synthesis of 5-phenyl-1H-tetrazole can be adapted for this compound.[4]

-

Materials:

-

Aryl Nitrile (e.g., this compound) (1.0 eq)

-

Sodium Azide (NaN₃) (1.0-1.5 eq)

-

Ammonium Chloride (NH₄Cl) (1.0-1.5 eq) or another Lewis acid catalyst

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve the aryl nitrile in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture with stirring for several hours (the optimal temperature and time will depend on the substrate and catalyst).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into acidified water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure tetrazole.

-

Conclusion

The nitrile group in this compound is a versatile functional handle that can be readily converted into other valuable moieties. The electron-withdrawing nature of the meta-acetyl group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This guide has provided an in-depth overview of three key transformations: hydrolysis to 3-acetylbenzoic acid, reduction to the corresponding primary amine, and [3+2] cycloaddition with azide to form a tetrazole. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this important synthetic intermediate. Further optimization of reaction conditions for the reduction of this compound is recommended to achieve high chemoselectivity and yield.

References

- 1. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Acetylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3-acetylbenzonitrile. This compound is a disubstituted aromatic compound featuring two electron-withdrawing groups, an acetyl group (-COCH₃) and a cyano group (-CN), positioned meta to each other on the benzene ring. This substitution pattern significantly influences the molecule's reactivity and the regioselectivity of further substitutions. This document details the theoretical principles governing these reactions, predictive analysis of product distribution, and generalized experimental protocols for key electrophilic substitution reactions including nitration, halogenation, and sulfonation. Due to the highly deactivated nature of the ring, Friedel-Crafts reactions are also discussed in the context of their limitations.

Core Principles: Directing Effects and Reactivity

The benzene ring of this compound is significantly deactivated towards electrophilic attack due to the presence of two powerful electron-withdrawing groups (EWGs). Both the acetyl and cyano groups withdraw electron density from the aromatic ring through inductive and resonance effects, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[1]

-

Acetyl Group (-COCH₃): This group is a moderately deactivating, meta-director. It withdraws electron density via both the inductive effect of the carbonyl oxygen and the resonance effect, which delocalizes the pi electrons of the ring onto the oxygen atom.

-

Cyano Group (-CN): The cyano group is a strongly deactivating, meta-director. The nitrogen atom is highly electronegative, leading to a strong inductive withdrawal. Resonance structures also show a delocalization of the ring's pi electrons towards the nitrogen atom.

Reinforcing Directing Effects

In this compound, the acetyl and cyano groups are in a meta-relationship. This arrangement leads to a reinforcement of their directing effects.[2] Both groups direct incoming electrophiles to the positions meta to themselves. Consequently, electrophilic attack is predicted to occur at the positions that are meta to both substituents.

The available positions for substitution on the this compound ring are C2, C4, C5, and C6.

-

Position 2: Ortho to the acetyl group and ortho to the cyano group.

-

Position 4: Ortho to the acetyl group and para to the cyano group.

-

Position 5: Para to the acetyl group and meta to the cyano group.

-

Position 6: Ortho to the acetyl group and ortho to the cyano group.

Based on the meta-directing nature of both substituents, the primary sites of electrophilic attack are predicted to be C5 , which is meta to the cyano group and para to the acetyl group, and to a lesser extent, C4 and C6 , which are ortho to the acetyl group and meta to the cyano group. Steric hindrance may reduce the likelihood of substitution at the more crowded C2 and C6 positions.[1]

Key Electrophilic Substitution Reactions

While specific experimental data for electrophilic substitution reactions on this compound are not extensively reported in the literature, we can infer the expected outcomes and required reaction conditions based on established principles and reactions with similarly deactivated aromatic compounds.

Nitration

Nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3] Given the deactivated nature of the this compound ring, forcing conditions (e.g., elevated temperatures) are likely necessary to achieve a reasonable reaction rate.

Predicted Products: The major product is expected to be 5-nitro-3-acetylbenzonitrile , with minor amounts of 4-nitro-3-acetylbenzonitrile and 6-nitro-3-acetylbenzonitrile .

Generalized Experimental Protocol (Adapted from the nitration of methyl benzoate): [4][5][6]

-

In a flask equipped with a magnetic stirrer and a cooling bath, dissolve this compound in concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Illustrative):

| Reactant | Reagents | Temperature (°C) | Time (h) | Major Product | Predicted Yield Range (%) |

| This compound | conc. HNO₃, conc. H₂SO₄ | 0 - 50 | 1 - 4 | 5-Nitro-3-acetylbenzonitrile | 40 - 60 |

Halogenation (Bromination)

Bromination is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophile. Similar to nitration, forcing conditions may be required.

Predicted Products: The major product is anticipated to be 5-bromo-3-acetylbenzonitrile .

Generalized Experimental Protocol (Adapted from the bromination of acetophenone):

-

In a dry flask protected from moisture, suspend anhydrous iron(III) bromide in an inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add this compound to the suspension.

-

Slowly add a solution of bromine in the same inert solvent to the mixture at room temperature or with gentle heating.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative):

| Reactant | Reagents | Temperature (°C) | Time (h) | Major Product | Predicted Yield Range (%) |

| This compound | Br₂, FeBr₃ | 25 - 60 | 2 - 6 | 5-Bromo-3-acetylbenzonitrile | 30 - 50 |

Sulfonation

Sulfonation is achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid).[3] The electrophile is SO₃ or protonated SO₃. This reaction is typically reversible.

Predicted Products: The main product will be 5-sulfo-3-acetylbenzonitrile .

Generalized Experimental Protocol:

-

In a flask equipped with a stirrer, carefully add this compound to fuming sulfuric acid at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can often be isolated as a salt by neutralization with a base.

Quantitative Data (Illustrative):

| Reactant | Reagents | Temperature (°C) | Time (h) | Major Product | Predicted Yield Range (%) |

| This compound | Fuming H₂SO₄ | 80 - 100 | 4 - 8 | 5-Sulfo-3-acetylbenzonitrile | 20 - 40 |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings.[1][7][8][9] The electron-withdrawing acetyl and cyano groups make the benzene ring in this compound insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the acetyl group and the nitrogen of the cyano group, further deactivating the ring.

Conclusion

The electrophilic substitution reactions of this compound are governed by the strong deactivating and meta-directing influence of both the acetyl and cyano groups. Their reinforcing effects direct incoming electrophiles primarily to the C5 position, with minor substitution at C4 and C6. Due to the highly deactivated nature of the aromatic ring, forcing reaction conditions are generally required for nitration, halogenation, and sulfonation. Friedel-Crafts reactions are typically not feasible for this substrate. The information provided in this guide, including the generalized experimental protocols, serves as a valuable resource for researchers in the planning and execution of synthetic routes involving this compound.

References

- 1. quora.com [quora.com]

- 2. This compound | 6136-68-1 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. aiinmr.com [aiinmr.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Acetylbenzonitrile (3'-Cyanoacetophenone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document covers its chemical identity, physicochemical properties, synthesis and purification protocols, and key chemical reactions. A significant focus is placed on its role as a precursor to the dual CCR2/CCR5 antagonist, Cenicriviroc, and the associated signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound featuring both a ketone and a nitrile functional group. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 6136-68-1 |

| Molecular Formula | C₉H₇NO |

| Common Synonyms | 3'-Cyanoacetophenone, m-Acetylbenzonitrile, 1-(3-Cyanophenyl)ethanone, Benzonitrile, 3-acetyl- |

| PubChem CID | 80222[1] |

| EINECS Number | 228-110-6 |

| MDL Number | MFCD00001806 |

| InChI Key | SBCFGFDAZCTSRH-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 96-101 °C | [2] |

| Boiling Point | 119 °C @ 1 mmHg | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Purity (typical) | ≥97% |

Experimental Protocols

Synthesis of this compound from 3-Bromobenzonitrile

This protocol describes a common method for the synthesis of this compound via a metal-catalyzed cross-coupling reaction.[4]

Materials:

-

3-Bromobenzonitrile

-

An appropriate acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene

-

Aqueous HCl (1M)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-bromobenzonitrile (1 equivalent) in anhydrous toluene.

-

Add the palladium catalyst (e.g., 0.03 equivalents of Pd(PPh₃)₄).

-

Add the acetylating agent (e.g., 1.2 equivalents of tributyl(1-ethoxyvinyl)tin).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1M aqueous HCl and stir vigorously for 1 hour to hydrolyze the enol ether intermediate.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification of this compound by Recrystallization

This protocol outlines the purification of crude this compound.[5][6][7][8][9]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water or toluene/hexane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the hot primary solvent (e.g., ethanol or toluene) to dissolve the solid completely.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add the anti-solvent (e.g., water or hexane) to the hot solution until the first sign of persistent cloudiness appears.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum to remove residual solvent.

Darzens Condensation of this compound

This protocol describes the Darzens condensation of this compound with ethyl chloroacetate to form an α,β-epoxy ester, a key intermediate in various syntheses.[10][11][12][13]

Materials:

-

This compound

-

Ethyl chloroacetate

-

A strong base (e.g., sodium ethoxide or potassium tert-butoxide)

-

Anhydrous solvent (e.g., benzene or THF)

-

Standard reaction glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and ethyl chloroacetate (1.2 equivalents) in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the base (1.2 equivalents) to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Quench the reaction by adding cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude α,β-epoxy ester, which can be further purified by column chromatography.

Role in Drug Development: Precursor to Cenicriviroc

This compound is a key starting material in the synthesis of Cenicriviroc, an investigational drug that acts as a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[14][15][16][17][18][19][20] Cenicriviroc has been investigated for the treatment of HIV infection and non-alcoholic steatohepatitis (NASH).[18][21]

Cenicriviroc's Mechanism of Action and Associated Signaling Pathways

Cenicriviroc exerts its therapeutic effects by blocking the signaling pathways initiated by the binding of chemokines to CCR2 and CCR5.[14][15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events.[22][23][24]

The binding of chemokines like CCL2 to CCR2 and CCL3, CCL4, and CCL5 to CCR5 leads to the dissociation of the G-protein subunits (Gα and Gβγ).[25] These subunits then modulate the activity of various downstream effector molecules, including:

-

Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for cell survival and proliferation.[26][27][28]

-